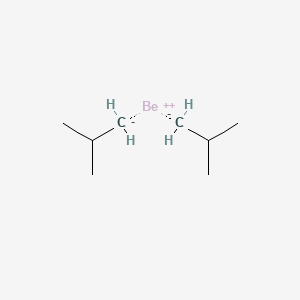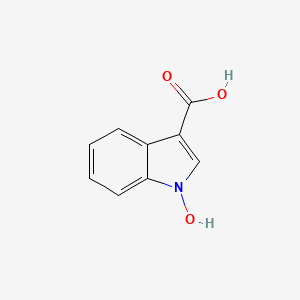
9,10-Dihydro-9,10-propanoanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydro-9,10-propanoanthracene is an organic compound with the molecular formula C₁₇H₁₆ It is a derivative of anthracene, characterized by the addition of a propano group across the 9 and 10 positions of the anthracene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-9,10-propanoanthracene typically involves cycloaddition reactions. One common method is the [4+2] cycloaddition of α-bromoacrolein with 9-allyl-anthracene, followed by ring expansion and samarium diiodide deoxygenation . The reaction conditions for this synthesis include:
- Allylmagnesium bromide, THF, room temperature, 8 hours
- α-bromoacrolein, 80°C, 24 hours
- Samarium diiodide, THF, room temperature, 4 hours
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring the availability of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Dihydro-9,10-propanoanthracene undergoes various chemical reactions, including:
- Oxidation : It can be oxidized to form corresponding quinones.
- Reduction : Reduction reactions can convert it back to simpler anthracene derivatives.
- Substitution : Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
- Oxidizing agents : Potassium permanganate, chromium trioxide
- Reducing agents : Lithium aluminum hydride, sodium borohydride
- Substitution reagents : Halogens, nitrating agents
- Oxidation : Anthraquinone derivatives
- Reduction : Dihydroanthracene derivatives
- Substitution : Halogenated or nitrated anthracene derivatives
Aplicaciones Científicas De Investigación
9,10-Dihydro-9,10-propanoanthracene has several scientific research applications:
- Chemistry : Used as a precursor in the synthesis of more complex organic molecules.
- Biology : Studied for its potential biological activities, including anti-inflammatory and cytotoxic properties .
- Medicine : Investigated for its potential use in developing new pharmaceuticals, particularly antidepressants .
- Industry : Utilized in the development of organic semiconductors and materials for optoelectronic devices .
Mecanismo De Acción
The mechanism of action of 9,10-Dihydro-9,10-propanoanthracene in biological systems involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, leading to its observed biological effects. For example, its anti-inflammatory activity may be due to the inhibition of specific enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds:
- 9,10-Dihydro-9,10-ethanoanthracene
- 9,10-Dihydro-9,10-diphenylanthracene
- 9,10-Dihydroxyanthracene
Uniqueness: 9,10-Dihydro-9,10-propanoanthracene is unique due to its specific tetracyclic structure, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
23417-02-9 |
|---|---|
Fórmula molecular |
C17H16 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
tetracyclo[6.6.3.02,7.09,14]heptadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C17H16/c1-2-7-13-12(6-1)16-10-5-11-17(13)15-9-4-3-8-14(15)16/h1-4,6-9,16-17H,5,10-11H2 |
Clave InChI |
UQALHAGFFLLMCN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3=CC=CC=C3C(C1)C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


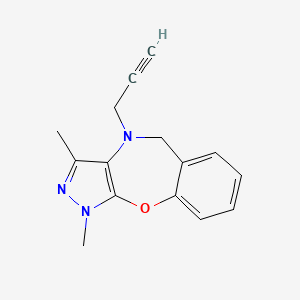
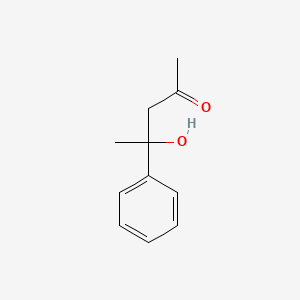
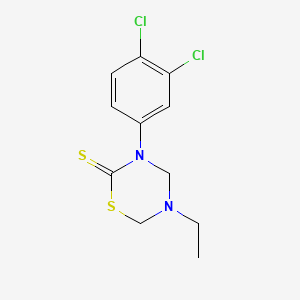
![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)

![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)
![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
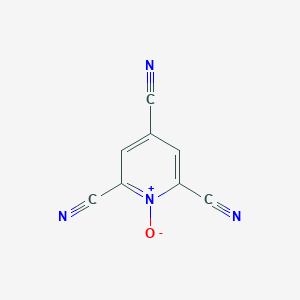

![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)

![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)
